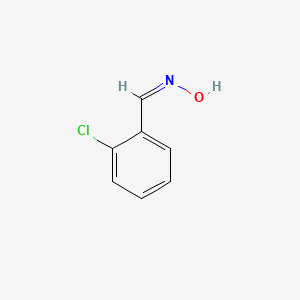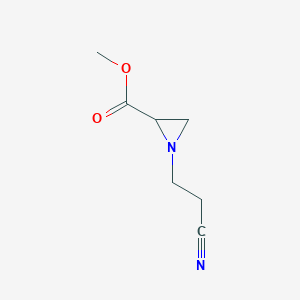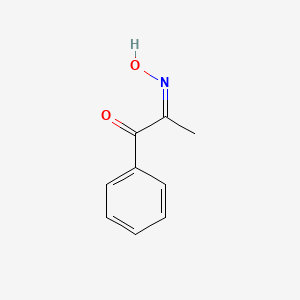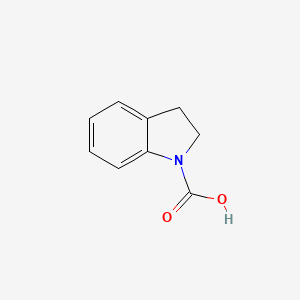
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile is an organic compound that belongs to the indene family. This compound is characterized by its unique structure, which includes an amino group, a dihydroindene ring, and a carbonitrile group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile can be achieved through several methods. One common approach involves the use of transaminase enzymes, which facilitate the conversion of precursor compounds into the desired product in a single step with complete conversion . Another method involves the reaction of specific indene derivatives with appropriate reagents under controlled conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the use of enzymatic synthesis suggests potential scalability for industrial applications. The efficiency and specificity of transaminase enzymes make them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Its unique structure makes it useful in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indene structure but differs in the position and type of functional groups.
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: This compound has a similar carbonitrile group but includes an oxo group instead of an amino group.
Uniqueness
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10N2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
5-amino-2,3-dihydro-1H-indene-4-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-5H,1-3,12H2 |
InChI-Schlüssel |
VGHBSNNZWPPOKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C(=C(C=C2)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)






![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)
![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)

![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)
